methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the isopropyl group and the acetyl moiety.
The thiazole ring is usually synthesized separately through a cyclization reaction involving a thioamide and a haloketone . The final step involves coupling the indole and thiazole moieties through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The thiazole ring can interact with nucleic acids and proteins, affecting their function . These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[2-(1-methyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate .
- Methyl 2-{[2-(1-ethyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate .
Uniqueness
Methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to the presence of the isopropyl group on the indole moiety, which can influence its biological activity and chemical reactivity . This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .
Biological Activity
Methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an indole moiety, a thiazole ring, and an acetylamino group, which may contribute to its pharmacological properties. The following article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₄S. Its molecular weight is approximately 370.45 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a subject of interest for drug development.
Structural Features
Feature | Description |
---|---|
Indole Moiety | Contributes to potential psychoactive effects |
Thiazole Ring | Associated with antimicrobial activity |
Acetylamino Group | Enhances solubility and bioavailability |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml .
The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. Interaction studies are crucial for elucidating these mechanisms. For example, the compound's thiazole ring may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
Anti-Cancer Activity
Emerging research suggests that this compound may also exhibit anti-cancer properties. A related compound was found to block glioma cell invasion by acting as an aryl hydrocarbon receptor (AHR) agonist . This indicates potential pathways through which the compound could inhibit cancer cell migration.
Study on Antimicrobial Efficacy
A study published in PLOS ONE identified a series of thiazole derivatives with excellent activity against M. tuberculosis. Among these, methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited an MIC of 0.06 µg/ml . This highlights the potential for developing new anti-tubercular agents based on structural similarities with this compound.
In Vivo Studies on Glioma Cells
In vivo experiments demonstrated that related compounds could inhibit glioma cell migration in mouse xenograft models, supporting their potential as therapeutic agents against aggressive brain tumors . The findings suggest that compounds targeting AHR pathways can effectively mitigate cancer progression.
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(1-propan-2-ylindol-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N3O3S/c1-11(2)22-10-13(14-7-5-6-8-15(14)22)9-16(23)20-19-21-17(12(3)26-19)18(24)25-4/h5-8,10-11H,9H2,1-4H3,(H,20,21,23) |
InChI Key |
UZKFBTCTBYOLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C(C)C)C(=O)OC |
Origin of Product |
United States |
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